Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate

Description

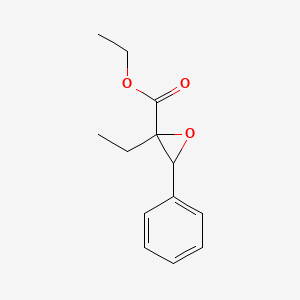

Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a phenyl group at position 3 and an ethyl substituent at position 2 of the oxirane ring.

Properties

CAS No. |

54852-65-2 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 2-ethyl-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-3-13(12(14)15-4-2)11(16-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

AOHTYJPWCAHBBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester typically involves the condensation of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions to promote the formation of the desired ester .

Chemical Reactions Analysis

2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring is highly strained and reactive, making it susceptible to nucleophilic opening. The ester group can also participate in various acylation reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The substituents on the oxirane ring and ester group significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:

*Note: Exact data for this compound inferred from analogs (e.g., ).

Physicochemical Properties

- Lipophilicity : The ethyl substituent in this compound likely increases logP compared to the methyl analog (C₁₂H₁₄O₃), favoring membrane permeability in biological systems.

- Density/Solubility : Ethyl 3,3-diphenyloxirane-2-carboxylate (1.102 g/mL, similar to ) suggests higher density due to aromatic stacking. Polar substituents (e.g., cyclopropyl) may marginally improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.